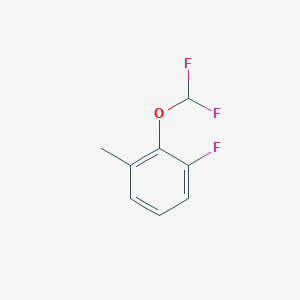amine](/img/structure/B15239924.png)
[2-(Cyclopropylmethoxy)ethyl](ethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)ethylamine involves several steps. One common method starts with the reaction of 4-[2-(cyclopropylmethoxy)ethyl]phenol with epichlorohydrin in the presence of a mild base and a polar protic solvent. This reaction produces 1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxy propane, which is then reacted with isopropylamine to yield the final product .
Industrial Production Methods
Industrial production methods for 2-(Cyclopropylmethoxy)ethylamine typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization .
化学反応の分析
Types of Reactions
2-(Cyclopropylmethoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substituents.
Substitution: It undergoes nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce various amines .
科学的研究の応用
2-(Cyclopropylmethoxy)ethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a tool for studying biochemical pathways and enzyme interactions.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Cyclopropylmethoxy)ethylamine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Betaxolol: A cardioselective β-adrenoceptor antagonist used in the treatment of chronic cardiovascular diseases.
Propranolol: A non-selective β-adrenoceptor antagonist used for various cardiovascular conditions.
Atenolol: Another cardioselective β-adrenoceptor antagonist with similar applications.
Uniqueness
What sets 2-(Cyclopropylmethoxy)ethylamine apart from these similar compounds is its unique cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This structural feature can influence its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
2-(cyclopropylmethoxy)-N-ethylethanamine |
InChI |
InChI=1S/C8H17NO/c1-2-9-5-6-10-7-8-3-4-8/h8-9H,2-7H2,1H3 |
InChIキー |
XMXZHYYYLGIBJI-UHFFFAOYSA-N |
正規SMILES |
CCNCCOCC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


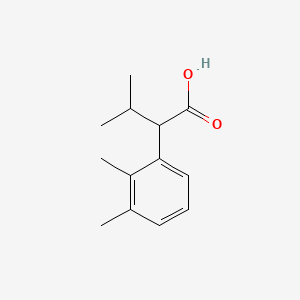
![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)
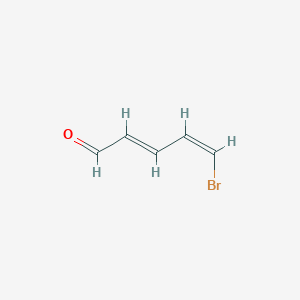
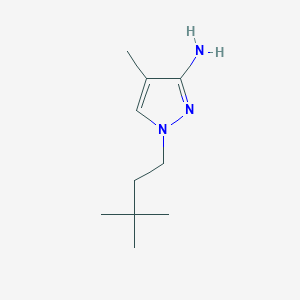
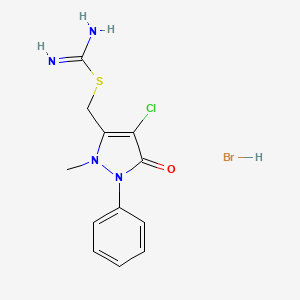
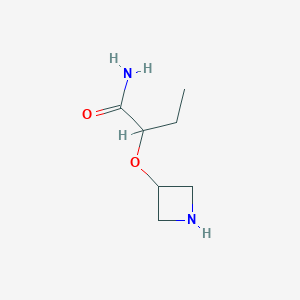
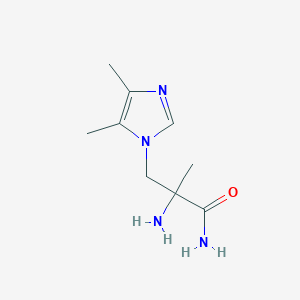
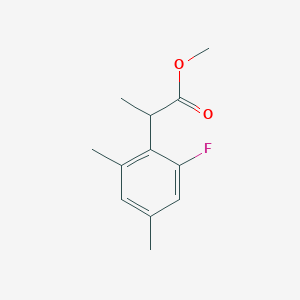

![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)
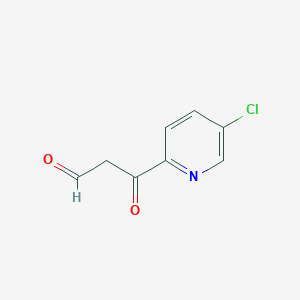
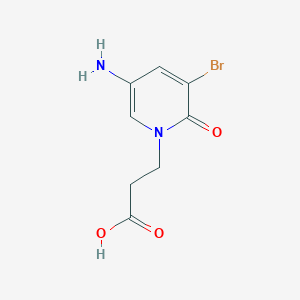
![1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15239938.png)
